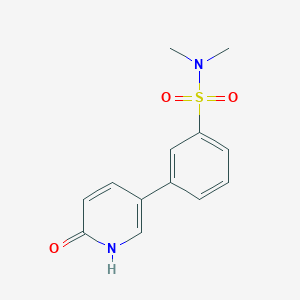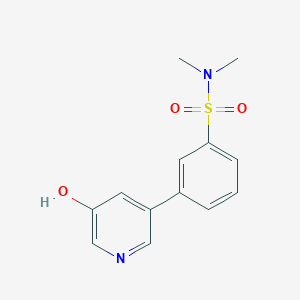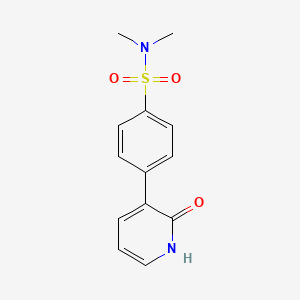
5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% (5-(3-DMS)-2-HP) is an organic compound which has been studied extensively in scientific research for its various applications. 5-(3-DMS)-2-HP is a widely used reagent in organic synthesis, and has been used in many biochemical and physiological studies.
Applications De Recherche Scientifique
5-(3-DMS)-2-HP has been studied extensively in scientific research for its various applications. It has been used in the synthesis of various organic compounds, including aryl sulfonamides, amino acid derivatives, and heterocyclic compounds. It has also been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and statins.
In addition, 5-(3-DMS)-2-HP has been used in the study of various biochemical and physiological processes. It has been used to study the mechanism of action of various enzymes, such as cytochrome P450 and nitric oxide synthase. It has also been used to study the effects of various drugs on the body, including the effects of statins on cholesterol levels.
Mécanisme D'action
The mechanism of action of 5-(3-DMS)-2-HP is not fully understood. However, it is believed to act as a substrate for various enzymes, such as cytochrome P450 and nitric oxide synthase. It is also believed to interact with various receptors in the body, such as the muscarinic acetylcholine receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-DMS)-2-HP are not fully understood. However, it has been shown to have various effects on the body, including the inhibition of various enzymes and the activation of various receptors. It has also been shown to have anti-inflammatory effects, as well as anti-oxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(3-DMS)-2-HP in laboratory experiments include its low cost and availability, as well as its ability to act as a substrate for various enzymes and interact with various receptors in the body. However, there are some limitations to its use in laboratory experiments. For example, it can be toxic in high concentrations, and it can react with other compounds in the reaction mixture.
Orientations Futures
There are many potential future directions for the use of 5-(3-DMS)-2-HP in scientific research. For example, it could be used to study the mechanism of action of various enzymes, as well as the effects of drugs on the body. It could also be used to synthesize various organic compounds, as well as pharmaceuticals. In addition, it could be used to study the biochemical and physiological effects of various compounds, as well as the effects of various drugs on the body. Finally, it could be used to study the effects of various environmental factors on the body.
Méthodes De Synthèse
5-(3-DMS)-2-HP is synthesized using a two-step process. The first step involves the condensation reaction of 3-dimethylsulfamoylphenol with pyridine-2-carbaldehyde. This reaction is carried out in the presence of a base such as sodium hydroxide. The second step involves the hydrolysis of the resulting product with hydrochloric acid to form 5-(3-DMS)-2-HP.
Propriétés
IUPAC Name |
N,N-dimethyl-3-(6-oxo-1H-pyridin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)12-5-3-4-10(8-12)11-6-7-13(16)14-9-11/h3-9H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPADCUDKGAVQKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














